MK-8189
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Overview
Description
MK-8189 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that catalyzes the breakdown of second messengers cyclic adenosine monophosphate and cyclic guanosine monophosphate . This compound is being developed for the treatment of schizophrenia due to its ability to normalize dysfunctional striatal signaling .
Preparation Methods
The synthesis of MK-8189 involves the creation of an isomeric pyrimidine series that addresses the liabilities seen with earlier compounds . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature, but generally involve the optimization of fragment hits through rational design . Industrial production methods are not publicly disclosed but would typically involve large-scale synthesis under controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
MK-8189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific conditions and reagents used, but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
MK-8189 has several scientific research applications:
Mechanism of Action
MK-8189 exerts its effects by selectively inhibiting phosphodiesterase 10A, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in the striatum . This normalization of striatal signaling helps to alleviate the symptoms of schizophrenia, including positive symptoms like psychosis and negative symptoms like apathy . The molecular targets and pathways involved include the D2 and D1 dopamine receptors and the NMDA receptor .
Comparison with Similar Compounds
MK-8189 is unique among phosphodiesterase 10A inhibitors due to its high potency and selectivity . Similar compounds include:
TAK-063: Another phosphodiesterase 10A inhibitor with similar applications in the treatment of schizophrenia.
LuAF-11167: A phosphodiesterase 10A inhibitor targeting negative symptoms of schizophrenia.
This compound stands out due to its improved physicochemical properties, off-target activity profile, and pharmacokinetics .
Properties
Molecular Formula |
C19H22N6OS |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methyl-6-[[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy]-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22N6OS/c1-11-4-5-16(20-8-11)15-6-14(15)10-26-18-7-17(22-12(2)23-18)21-9-19-25-24-13(3)27-19/h4-5,7-8,14-15H,6,9-10H2,1-3H3,(H,21,22,23)/t14-,15+/m1/s1 |
InChI Key |
WQKPZDLZRFTMTI-CABCVRRESA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)[C@H]2C[C@@H]2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C |
Canonical SMILES |
CC1=CN=C(C=C1)C2CC2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C |
Origin of Product |
United States |
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